REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1>COCCOC.C([O-])([O-])=O.[Na+].[Na+]>[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=2)=[CH:12][CH:11]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
94 mL
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed for 5 minutes with a stream of nitrogen
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
before adding Pd(PPh3)4 (1.8 g, 2 mol %)
|
Type
|
TEMPERATURE
|
Details
|
refluxing overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (30 ml)
|
Type
|
WASH
|
Details
|
washed with 4 N NaOH (40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel eluting with a gradient 30-50% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CC(=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |